Direct Potency Advantage of HIV-1 Protease-IN-5 (13c) Over Its Closest Structural Analog (13e)
HIV-1 protease-IN-5 (Compound 13c) exhibits a 42% improvement in antiviral potency compared to its closest structural analog, Compound 13e, within the same study. Both compounds share the (R)-isopropanol P1' ligand and 4-trifluoromethylphenylsulfonamide P2' ligand but differ subtly in the P2 phenolic moiety [1]. This direct head-to-head comparison quantifies the impact of specific structural features on inhibitory activity, providing a clear rationale for selecting 13c over 13e in assays where maximal potency is required.
| Evidence Dimension | Antiviral Potency (IC50) |
|---|---|
| Target Compound Data | 1.64 nM |
| Comparator Or Baseline | Compound 13e: 2.33 nM |
| Quantified Difference | 0.69 nM (42% more potent) |
| Conditions | In vitro antiviral assay against HIV-1 (assay details as reported in Zhu et al., 2020) |
Why This Matters
This directly informs selection when screening a series of analogs, as the 0.69 nM difference can translate into a significant advantage in cellular efficacy and therapeutic window.
- [1] Zhu M, Ma L, Dong B, Zhang G, Wang J, Zhou J, Cen S, Wang Y. Design and biological evaluation of novel HIV-1 protease inhibitors with isopropanol as P1' ligand to enhance binding with S1' subsite. Bioorg Med Chem. 2020 Aug 15;28(16):115623. View Source
